molecular formula C9H10Cl2N2O B13519483 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B13519483
M. Wt: 233.09 g/mol
InChI Key: ZYEFRTVHPNXEFQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a pyrrolidin-3-yloxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine can be achieved through a palladium acetate-catalyzed ligand-free Suzuki reaction. This method involves the reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase . The reaction conditions typically include the use of palladium acetate as the catalyst, sodium carbonate as the base, and a mixture of water and dimethylformamide (DMF) as the cosolvent .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, sodium carbonate, and arylboronic acids . The reactions are typically carried out in aqueous or mixed solvent systems under mild conditions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Suzuki reaction yields 3,5-dichloro-2-arylpyridines .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidin-3-yloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Biological Activity

3,5-Dichloro-2-(pyrrolidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at positions 3 and 5 with chlorine atoms and at position 2 with a pyrrolidine moiety. This unique arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including this compound. The compound exhibits inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

Note: TBD indicates that specific IC50 values for the compound have not been determined in the available literature.

2. Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has shown that modifications to the pyrrolidine and pyridine rings can significantly enhance biological activity. For instance, substituents that increase lipophilicity often lead to improved potency against targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Table 2: SAR Insights from Related Compounds

CompoundModification TypeEffect on Activity
Compound AMorpholine to PyrrolidineIncreased potency by 4-fold
Compound BHydroxylation at 3-positionSimilar potency to parent compound

Case Study 1: In Vitro Evaluation

In vitro studies have demonstrated that compounds structurally similar to this compound can effectively inhibit NAPE-PLD activity. For example, a derivative with a modified pyrrolidine ring showed an IC50 value of approximately 72 nM, indicating strong inhibition . This suggests that the biological activity of these compounds can be optimized through careful structural modifications.

Case Study 2: In Vivo Assessment

In vivo assessments using animal models have shown promising results for anti-inflammatory effects. Compounds exhibiting similar structural features were tested for their ability to reduce edema in carrageenan-induced paw edema models. Results indicated that these compounds significantly decreased inflammation compared to control groups .

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

3,5-dichloro-2-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C9H10Cl2N2O/c10-6-3-8(11)9(13-4-6)14-7-1-2-12-5-7/h3-4,7,12H,1-2,5H2

InChI Key

ZYEFRTVHPNXEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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